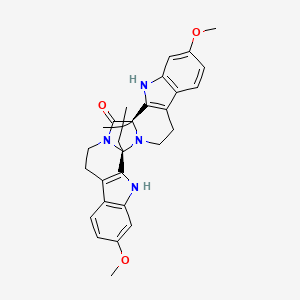

Peganumine A

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H30N4O3 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(1S,15S)-6,20-dimethoxy-29,29-dimethyl-3,13,17,27-tetrazaoctacyclo[13.12.2.01,13.02,10.04,9.015,27.016,24.018,23]nonacosa-2(10),4(9),5,7,16(24),18(23),19,21-octaen-14-one |

InChI |

InChI=1S/C29H30N4O3/c1-27(2)15-28-24-20(18-7-5-16(35-3)13-22(18)30-24)9-11-32(28)26(34)29(27)25-21(10-12-33(28)29)19-8-6-17(36-4)14-23(19)31-25/h5-8,13-14,30-31H,9-12,15H2,1-4H3/t28-,29+/m1/s1 |

InChI Key |

GOEMZMDFIRAABC-WDYNHAJCSA-N |

Isomeric SMILES |

CC1(C[C@@]23C4=C(CCN2C(=O)[C@]15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C |

Canonical SMILES |

CC1(CC23C4=C(CCN2C(=O)C15N3CCC6=C5NC7=C6C=CC(=C7)OC)C8=C(N4)C=C(C=C8)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of Peganumine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Peganumine A, a novel dimeric β-carboline alkaloid. Isolated from the seeds of Peganum harmala, this complex natural product exhibits a unique octacyclic scaffold and has demonstrated potential as an anticancer lead compound. This document details the experimental protocols for its isolation and presents a thorough analysis of the spectroscopic data that were pivotal in determining its intricate molecular architecture.

Spectroscopic Data of this compound

The structural determination of this compound was accomplished through a combination of advanced spectroscopic techniques. The data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the molecular formula of this compound.

| Parameter | Value |

| Ionization Mode | Positive |

| Measured m/z | 483.2390 [M+H]⁺ |

| Molecular Formula | C₂₉H₃₀N₄O₃ |

| Calculated m/z | 483.2391 |

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound was recorded in methanol and exhibited absorption maxima characteristic of a β-carboline chromophore.

| λmax (nm) | log ε |

| 229 | 4.24 |

| 270 | 0.89 |

| 297 | 1.01 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in DMSO-d₆ at 600 MHz and 150 MHz, respectively. The detailed chemical shifts and key correlations from 2D NMR experiments (HSQC, HMBC, ¹H-¹H COSY, and NOESY) were instrumental in assembling the complex molecular structure.

Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| No. | δH (mult, J, Hz) | δC | HMBC (¹H→¹³C) |

| 1 | 77.4 | ||

| 3α | 2.34 (1H, dd, 10.9, 4.9) | 40.0 | 1 |

| 3β | 2.45 (1H, dd, 10.9, 4.9) | 1, 5 | |

| 4α | 2.63 (1H, dd, 11.0, 4.9) | 21.0 | 5, 13 |

| 4β | 2.64 (1H, dd, 11.0, 4.9) | 5, 13 | |

| 5 | 109.5 | ||

| 6 | 120.5 | ||

| 7 | 7.24 (1H, d, 8.6) | 118.2 | 5, 9, 11 |

| 8 | 6.63 (1H, dd, 8.6, 1.6) | 108.3 | 6, 9, 10 |

| 9 | 155.4 | ||

| 10 | 6.93 (1H, d, 1.6) | 94.9 | 6, 8, 9, 11 |

| 11 | 137.6 | ||

| 13 | 127.3 | ||

| 14 | 171.4 | ||

| 15α | 1.88 (1H, d, 10.9) | 50.4 | 1′, 16, 17 |

| 15β | 2.30 (1H, d, 10.9) | 1′, 16, 18 | |

| 16 | 40.0 | ||

| 17 | 1.15 (3H, s) | 26.8 | 1, 15, 16, 18 |

| 18 | 1.38 (3H, s) | 26.0 | 1, 15, 16, 17 |

| 1′ | 78.8 | ||

| 3′α | 4.00 (1H, dd, 12.6, 5.7) | 35.6 | 1′, 5′ |

| 3′β | 3.09 (1H, td, 12.6, 4.4) | ||

| 4′α | 2.70 (1H, ddd, 15.1, 12.6, 5.7) | 20.9 | 3′, 5′ |

| 4′β | 2.90 (1H, dd, 15.1, 4.4) | 5′, 13′ | |

| 5′ | 111.3 | ||

| 6′ | 120.4 | ||

| 7′ | 7.38 (1H, d, 8.6) | 119.0 | 5′, 9′, 11′ |

| 8′ | 6.70 (1H, dd, 8.6, 1.8) | 109.1 | |

| 9′ | 156.1 | ||

| 10′ | 6.87 (1H, d, 1.8) | 94.7 | 6′, 8′, 9′, 11′ |

| 11′ | 137.5 | ||

| 13′ | 125.7 | ||

| 12-NH | 11.25 (1H, br.s) | 5, 6, 11, 13 | |

| 12′-NH | 10.77 (1H, br.s) | 5′, 6′, 11′, 13′ | |

| 9-OCH₃ | 3.78 (3H, s) | 55.2 | 9 |

| 9′-OCH₃ | 3.77 (3H, s) | 55.2 | 9′ |

Experimental Protocols

Isolation of this compound

This compound was isolated from the seeds of Peganum harmala. The following protocol outlines the extraction and purification process:

-

Extraction: The air-dried and powdered seeds of Peganum harmala were extracted with 95% ethanol. The resulting extract was then suspended in a 2% HCl aqueous solution and partitioned with ethyl acetate to remove non-alkaloidal constituents.

-

Alkaloid Fractionation: The acidic aqueous layer was basified with Na₂CO₃ to a pH of 9-10 and subsequently extracted with dichloromethane to yield the crude alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture was subjected to silica gel column chromatography using a dichloromethane/methanol gradient (from 1:0 to 0:1) to afford nine primary fractions (Fr. A−Fr. I).

-

Purification of Fraction B: Fraction B, which was eluted with 100:1 dichloromethane/methanol, was further chromatographed on a silica gel column with a dichloromethane/acetone gradient (from 1:0 to 0:1) to yield six subfractions (Fr. B1−Fr. B6).

-

Further Purification: Subfraction B3 was separated by ODS column chromatography using a 70:30 methanol/water eluent.

-

Final Purification: The final purification was achieved by preparative HPLC on a YMC C-18 column with 80:20 methanol/water as the mobile phase to yield this compound as a white amorphous powder.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (DMSO-d₆: δH 2.50 and δC 39.5).

-

Mass Spectrometry: HRESIMS data were obtained on a Bruker Daltonics microTOF-Q mass spectrometer.

-

UV-Vis Spectroscopy: UV spectra were recorded on a Shimadzu-2201 spectrophotometer in methanol.

-

Circular Dichroism: CD spectra were measured on an automatic polarimeter in methanol.

Structural Elucidation Workflow

The determination of the complex structure of this compound involved a logical progression of analytical techniques. The workflow, from initial characterization to the final assignment of stereochemistry, is depicted below.

Conclusion

The structural elucidation of this compound represents a significant achievement in natural product chemistry. The comprehensive application of modern spectroscopic techniques, coupled with meticulous isolation procedures, has unveiled a novel and complex molecular architecture. The detailed data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this intriguing molecule.

Unveiling the Absolute Stereochemistry of Peganumine A: A Technical Guide to its X-ray Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystallographic data and the determination of the absolute configuration of Peganumine A, a dimeric β-carboline alkaloid. The intricate three-dimensional structure of this natural product was unequivocally established through single-crystal X-ray diffraction, providing a foundational understanding for further research and development.

Data Presentation: Crystallographic Insights into this compound

The following tables summarize the key quantitative data obtained from the X-ray crystallographic analysis of this compound. This information is essential for understanding the crystal packing, molecular geometry, and the definitive assignment of its absolute stereochemistry.

| Crystal Data | |

| CCDC Deposition Number | 1010344 |

| Empirical Formula | C₃₀H₃₀N₄O₄ |

| Formula Weight | 510.58 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 11.2018(3) Å |

| b | 14.0104(4) Å |

| c | 16.1118(5) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2526.34(12) ų |

| Z | 4 |

| Density (calculated) | 1.342 Mg/m³ |

| Absorption Coefficient | 0.743 mm⁻¹ |

| F(000) | 1080 |

| Data Collection and Refinement | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation Source | Cu Kα radiation |

| Theta range for data collection | 4.42 to 72.48° |

| Index ranges | -13<=h<=13, -17<=k<=17, -19<=l<=19 |

| Reflections collected | 24321 |

| Independent reflections | 4945 [R(int) = 0.0442] |

| Completeness to theta = 67.679° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7530 and 0.6210 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4945 / 0 / 345 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0339, wR2 = 0.0864 |

| R indices (all data) | R1 = 0.0349, wR2 = 0.0875 |

| Absolute Configuration Parameter | |

| Flack parameter | 0.01(6) |

| Largest diff. peak and hole | 0.231 and -0.212 e.Å⁻³ |

Experimental Protocols

The determination of the crystal structure and absolute configuration of this compound involved the following key experimental procedures:

Crystal Growth and Mounting

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol. A colorless, prism-shaped crystal with dimensions of approximately 0.20 x 0.15 x 0.10 mm was selected for the experiment. The crystal was mounted on a MiTeGen MicroMount™ using Paratone-N oil and immediately cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and potential solvent loss.

Data Collection

X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer equipped with a graphite-monochromated Cu Kα radiation source (λ = 1.54178 Å). The data collection was performed using the APEX2 software suite. A series of ω and φ scans were carried out to cover a full sphere of the reciprocal space. The crystal-to-detector distance was maintained at 60 mm.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for integration of the reflection intensities and corrected for Lorentz and polarization effects. A semi-empirical absorption correction was applied using SADABS. The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-2014. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Determination of Absolute Configuration

The absolute configuration was determined based on the anomalous dispersion of the copper radiation by the atoms in the non-centrosymmetric space group P2₁2₁2₁. The Flack parameter was refined to a value of 0.01(6). A value close to zero for the Flack parameter provides strong evidence that the determined absolute configuration is correct.

Mandatory Visualization

Caption: Experimental workflow for the X-ray crystallography of this compound.

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Peganumine A in Peganum harmala

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peganumine A, a structurally unique dimeric β-carboline alkaloid from the seeds of Peganum harmala, presents a fascinating puzzle in natural product biosynthesis.[1][2] Its complex octacyclic scaffold suggests a sophisticated enzymatic machinery, the details of which are yet to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. It synthesizes existing knowledge on β-carboline alkaloid formation in P. harmala, outlines a hypothetical pathway to this compound, and details the experimental protocols necessary to validate this hypothesis. This document is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic network of this promising bioactive compound.

Introduction: The Enigmatic Architecture of this compound

Peganum harmala L. is a plant renowned for its rich and diverse arsenal of alkaloids, primarily of the β-carboline and quinazoline types.[3][4][5] These compounds, including the well-known harmine and harmaline, are biosynthesized from the amino acid L-tryptophan. In 2014, a novel dimeric β-carboline, this compound, was isolated from the seeds of this plant, featuring an unprecedented 3,9-diazatetracyclo[6.5.2.0(1,9).0(3,8)]pentadec-2-one scaffold. The intricate structure of this compound hints at a unique biosynthetic pathway, likely involving a complex dimerization of two distinct β-carboline monomers. A hypothetical pathway has been postulated, involving a Mannich/Pictet-Spengler-type reaction followed by a Claisen-like condensation to couple the two β-carboline intermediates. Understanding this pathway is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of this compound and its analogs for drug development.

The Foundation: General Biosynthesis of β-Carboline Alkaloids in Peganum harmala

The biosynthesis of the monomeric β-carboline alkaloids that likely serve as precursors to this compound is understood to proceed through a series of well-established enzymatic steps, originating from L-tryptophan.

Key Enzymatic Steps

-

Decarboxylation: The pathway initiates with the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by tryptophan decarboxylase (TDC) , a pyridoxal phosphate-dependent enzyme. The expression of a TDC from Catharanthus roseus in P. harmala has been shown to increase serotonin levels, confirming the activity of this initial step in the plant.

-

Pictet-Spengler Condensation: This is the hallmark reaction in β-carboline biosynthesis. The amino group of tryptamine undergoes a condensation reaction with an aldehyde or a keto acid, followed by cyclization to form the characteristic tricyclic β-carboline ring system. The enzyme catalyzing this reaction is a Pictet-Spenglerase , such as strictosidine synthase found in other plants, which stereoselectively forms the β-carboline core.

-

Post-condensation Modifications: Following the formation of the basic β-carboline scaffold, a series of tailoring reactions occur, which are responsible for the vast structural diversity of these alkaloids. These modifications include:

-

Oxidations: Cytochrome P450 monooxygenases (CYPs) are heavily implicated in the oxidation of the β-carboline ring. Transcriptomic analysis of P. harmala has revealed an abundance of CYP82 transcripts, an enzyme family known to be involved in alkaloid biosynthesis.

-

Methylations: The methoxy groups present on harmine and harmaline are installed by O-methyltransferases (OMTs) , which utilize S-adenosyl methionine (SAM) as a methyl donor.

-

A Hypothetical Biosynthetic Pathway for this compound

Based on the structure of this compound and the established biochemistry of β-carbolines, a plausible biosynthetic pathway can be proposed. This pathway involves the formation of two distinct monomeric β-carboline intermediates, followed by a crucial dimerization event.

Caption: Proposed biosynthetic pathway for this compound from L-Tryptophan.

Quantitative Data on Alkaloid Distribution

The accumulation of β-carboline alkaloids varies significantly between different tissues of P. harmala, suggesting spatial regulation of their biosynthesis and storage. The seeds and roots are the primary sites for the accumulation of these compounds.

| Plant Part | Harmine (% w/w) | Harmaline (% w/w) | Peganine (% w/w) | Reference(s) |

| Seeds | 2.02 - 4.3 | 2.87 - 5.6 | High | |

| Roots | 0.69 - 2.0 | Not detected | Low | |

| Stems | 0.017 | Not detected | Low | |

| Leaves | 0.0008 | 0.0006 | High | |

| Flowers | Not detected | Not detected | High |

Experimental Protocols for Pathway Elucidation

Validating the hypothetical pathway for this compound biosynthesis requires a multi-faceted approach combining bioinformatics, molecular biology, and analytical chemistry.

Identification of Candidate Genes

A crucial first step is to identify the genes encoding the biosynthetic enzymes. This can be achieved through a combination of transcriptomics and bioinformatics.

Caption: Workflow for the identification of candidate biosynthetic genes.

Methodology:

-

Tissue Collection: Collect tissues known to accumulate this compound (primarily seeds) and other alkaloids (roots, leaves).

-

RNA Extraction and Sequencing: Extract total RNA and perform deep sequencing (RNA-seq).

-

Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.

-

Gene Annotation: Annotate the assembled transcripts by homology searches against public databases (e.g., NCBI, UniProt) to identify putative TDC, Pictet-Spenglerase, CYP, and OMT enzymes.

-

BGC Analysis: Utilize tools like plantiSMASH to scan the assembled contigs or a future genome sequence for biosynthetic gene clusters that may contain the complete pathway for this compound.

Heterologous Expression and Enzyme Characterization

Once candidate genes are identified, their functions must be confirmed through heterologous expression and in vitro biochemical assays.

Methodology:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes and clone them into appropriate expression vectors (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae for CYPs and other eukaryotic enzymes, or E. coli for simpler enzymes.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).

-

Enzyme Assays: Perform in vitro assays with the purified enzymes and hypothesized substrates.

-

TDC Assay: Incubate the recombinant TDC with L-tryptophan and quantify the production of tryptamine using HPLC or LC-MS.

-

Pictet-Spenglerase Assay: Provide the recombinant enzyme with tryptamine and a suitable keto-acid or aldehyde and monitor the formation of the β-carboline product by LC-MS.

-

CYP and OMT Assays: Use the products from the Pictet-Spenglerase assay as substrates and monitor their modification by the recombinant CYPs and OMTs in the presence of necessary cofactors (NADPH for CYPs, SAM for OMTs).

-

-

Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the characterized enzymes to understand their efficiency and substrate specificity.

In Vivo Pathway Validation using Gene Silencing

To confirm the role of the identified genes in the biosynthesis of this compound within P. harmala, gene silencing techniques can be employed.

Methodology:

-

Construct Design: Design RNA interference (RNAi) or CRISPR-Cas9 constructs targeting the candidate genes.

-

Plant Transformation: Transform P. harmala tissues (e.g., callus or hairy roots) with the silencing constructs using Agrobacterium-mediated transformation.

-

Metabolite Analysis: Analyze the alkaloid profiles of the transgenic lines using LC-MS. A significant reduction or absence of this compound and its proposed intermediates in the silenced lines compared to wild-type controls would confirm the function of the targeted gene.

Analysis of Biosynthetic Intermediates

The identification and quantification of the proposed intermediates in P. harmala extracts would provide strong evidence for the hypothetical pathway.

Methodology:

-

Sample Preparation: Develop an optimized extraction protocol for P. harmala seeds that preserves the integrity of potential biosynthetic intermediates.

-

LC-MS/MS Method Development: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted analysis of the proposed monomeric and dimeric intermediates. This will involve synthesizing authentic standards for the proposed intermediates where possible.

-

Metabolite Profiling: Analyze extracts from wild-type and gene-silenced plant lines to correlate the levels of intermediates with the final product, this compound.

Conclusion and Future Outlook

The biosynthesis of this compound in Peganum harmala represents a compelling area of research in plant natural product chemistry. While the complete pathway remains to be experimentally validated, the foundational knowledge of β-carboline biosynthesis provides a solid framework for its elucidation. The methodologies outlined in this guide, from bioinformatics-driven gene discovery to in vivo functional genomics and sensitive metabolite analysis, provide a clear roadmap for researchers. Unraveling the enzymatic steps leading to this complex dimeric alkaloid will not only deepen our understanding of plant metabolic diversity but also pave the way for the sustainable production of this compound and novel derivatives with therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. research.wur.nl [research.wur.nl]

- 3. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH | Springer Nature Experiments [experiments.springernature.com]

Peganumine A: A Technical Guide to its Unique Chemical Scaffold and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peganumine A, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, presents a formidable challenge and a significant opportunity in the field of medicinal chemistry and drug discovery. Characterized by an unprecedented octacyclic scaffold, this natural product has demonstrated notable cytotoxic activity, particularly against the human promyelocytic leukemia cell line HL-60. This technical guide provides a comprehensive overview of the chemical structure of this compound, its unique molecular architecture, and a summary of its known biological effects. Detailed experimental protocols for the isolation and cytotoxic evaluation of related alkaloids are presented, alongside a discussion of the potential, yet unconfirmed, signaling pathways that may be modulated by this unique molecule. This document aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its derivatives.

Chemical Structure and the Unique this compound Scaffold

This compound is a dimeric indole alkaloid with a complex and unique molecular architecture.[1] Its structure was elucidated through a combination of spectroscopic methods, X-ray crystallography, and total synthesis.[1][2]

Systematic Name: (+)-Peganumine A

The core of this compound is a novel octacyclic ring system, featuring a 3,9-diazatetracyclo[6.5.2.0(1,9).0(3,8)]pentadec-2-one scaffold.[1] This intricate three-dimensional structure is unprecedented among natural products and is a key feature that distinguishes this compound from other β-carboline alkaloids. The molecule is a dimer of two tetrahydro-β-carboline units, linked in a highly intricate manner. The absolute configuration of the chiral centers has been determined, confirming the specific stereochemistry of the natural product.[1]

The uniqueness of this scaffold presents both a significant synthetic challenge and a compelling opportunity for the design of novel therapeutic agents. The rigid, complex framework of this compound may allow for highly specific interactions with biological targets, potentially leading to the development of potent and selective drugs.

Quantitative Biological Data

The primary reported biological activity of this compound is its cytotoxicity against various cancer cell lines. The most potent activity has been observed against the HL-60 human leukemia cell line. The available quantitative data for this compound and related compounds from Peganum harmala are summarized in the table below.

| Compound | Cell Line/Enzyme | Activity Type | Value | Reference |

| This compound | HL-60 | IC50 | 5.8 µM | **** |

| This compound | MCF-7 | IC50 | 38.5 µM | |

| This compound | PC-3 | IC50 | 40.2 µM | |

| This compound | HepG2 | IC50 | 55.4 µM | |

| Peganumine B | AChE | IC50 | 0.25 ± 0.04 µM | |

| Peganumine B | BChE | IC50 | 1.45 ± 0.34 µM | |

| Peganumine C | AChE | IC50 | 14.38 ± 2.49 µM | |

| Peganumine D | AChE | IC50 | 5.71 ± 1.22 µM | |

| Peganumine G | ZR-75-1 | IC50 | 6.20 ± 2.71 µM | |

| Peganumine H | ZR-75-1 | IC50 | 2.43 ± 0.79 µM | |

| Peganumine I | AChE | IC50 | 7.17 ± 1.45 µM |

Experimental Protocols

General Protocol for the Isolation of Alkaloids from Peganum harmala Seeds

This protocol is a generalized procedure and would require significant optimization for the specific isolation of the minor alkaloid, this compound.

Materials:

-

Dried seeds of Peganum harmala

-

Hexane

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform/methanol gradients)

-

Rotary evaporator

-

Grinder or mill

-

Filtration apparatus

Procedure:

-

Defatting: Grind the dried seeds into a fine powder. Macerate the powder in hexane for 24 hours to remove lipids and other nonpolar components. Filter and discard the hexane.

-

Extraction: The defatted seed powder is then extracted with an acidic hydroalcoholic solution (e.g., 90% ethanol containing 2% HCl) under reflux for 1-2 hours. This process is repeated multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Partitioning: The combined ethanolic extracts are concentrated under reduced pressure. The resulting aqueous residue is then washed with a nonpolar solvent like chloroform to remove any remaining impurities. The aqueous layer is then basified with NaOH or NH₄OH to a pH of 9-10, which precipitates the crude alkaloids.

-

Solvent Extraction: The precipitated alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude alkaloid mixture.

-

Chromatographic Purification: The crude alkaloid mixture is then subjected to column chromatography on silica gel. Elution is typically performed with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Further Purification: Fractions containing the target compound, this compound, would require further purification steps, likely involving preparative HPLC, to isolate the pure compound.

Cytotoxicity Assay Protocol (MTT Assay) for HL-60 Cells

This is a general protocol for determining the cytotoxic effects of a compound on the HL-60 cell line.

Materials:

-

HL-60 human promyelocytic leukemia cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/mL in 100 µL of complete RPMI-1640 medium per well. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Signaling Pathways and Mechanism of Action

To date, no specific signaling pathways have been definitively identified as being modulated by this compound. However, based on the known mechanisms of action of other β-carboline alkaloids isolated from Peganum harmala, a hypothetical mechanism can be proposed. Many of these related compounds, such as harmine and harmaline, are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are often mediated through the modulation of key signaling pathways, including the MAPK/ERK and Akt pathways.

Given the potent cytotoxic effect of this compound on HL-60 cells, it is plausible that it also induces apoptosis. The initiation of apoptosis can occur through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

References

The Biological Activity of Peganumine A and Other Novel β-Carboline Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-carboline alkaloids, a class of heterocyclic compounds, have long been recognized for their diverse pharmacological activities. The dimerization of these molecules has emerged as a promising strategy in the development of novel therapeutic agents, particularly in oncology. Peganumine A, a unique dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, exemplifies the potential of this structural motif. This technical guide provides an in-depth overview of the biological activity of this compound and related β-carboline dimers, with a focus on their anticancer properties. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development.

Introduction

β-carboline dimers represent a structurally diverse family of natural and synthetic compounds that have demonstrated significantly enhanced biological activities compared to their monomeric counterparts.[1] One such notable example is this compound, a dimeric alkaloid with a novel octacyclic scaffold, isolated from the seeds of the medicinal plant Peganum harmala.[2][3] This plant has a long history in traditional medicine, and its extracts are known to contain a variety of bioactive alkaloids.[4] this compound has shown promising cytotoxic effects against a range of human cancer cell lines, highlighting its potential as a lead compound for the development of new anticancer drugs. This guide will delve into the known biological activities of this compound, the proposed mechanisms of action for related β-carboline dimers, and provide standardized protocols for their investigation.

Cytotoxic Activity of this compound

This compound has been evaluated for its cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 5.8 | |

| MCF-7 | Human Breast Adenocarcinoma | 38.5 | |

| PC-3 | Human Prostate Carcinoma | 40.2 | |

| HepG2 | Human Liver Carcinoma | 55.4 |

Proposed Mechanisms of Action for β-Carboline Dimers

While the specific signaling pathways modulated by this compound have yet to be fully elucidated, studies on other β-carboline dimers and related monomers from Peganum harmala provide strong indications of their potential mechanisms of action. The primary anticancer effects appear to be mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

β-carboline alkaloids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the monomeric β-carboline harmine has been demonstrated to induce apoptosis in colorectal carcinoma cells by activating caspase-3 and -9, upregulating the pro-apoptotic protein Bax, and downregulating anti-apoptotic proteins such as Bcl-2. This process is often mediated by the inhibition of pro-survival signaling pathways like Akt and ERK. Another related alkaloid, harmaline, has been shown to up-regulate the Fas/FasL death receptor pathway, leading to the activation of caspase-8 and subsequent apoptosis in gastric cancer cells.

Cell Cycle Arrest

Another key mechanism of action for β-carboline compounds is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Synthetic β-carboline dimers have been shown to arrest the cell cycle in the S phase. This is achieved by the direct intercalation of the dimer into Cyclin-A2 (CCNA2), which blocks the interaction between CCNA2 and Cyclin-Dependent Kinase 2 (CDK2). The disruption of this complex is critical for halting DNA replication and progression through the S phase. Other β-carboline alkaloids, such as harmaline, have been observed to induce G2/M phase arrest by modulating the levels of cell cycle-related proteins like p21, p-p53, and Cyclin B.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other β-carboline dimers.

Isolation of this compound from Peganum harmala Seeds

The isolation of this compound involves a multi-step process of extraction and purification. The following is a generalized protocol based on methods for isolating alkaloids from Peganum harmala.

Protocol:

-

Defatting: The powdered seeds of Peganum harmala are first defatted by maceration or Soxhlet extraction with a non-polar solvent such as hexane to remove lipids and other non-polar compounds.

-

Extraction: The defatted seed material is then extracted with an acidic solution, typically methanol containing a small percentage of hydrochloric acid, to protonate and solubilize the alkaloids.

-

Acid-Base Purification: The acidic extract is filtered and concentrated. The pH is then adjusted to be basic (e.g., with NaOH) to deprotonate the alkaloids, causing them to precipitate out of the aqueous solution.

-

Collection of Crude Alkaloids: The precipitate, containing a mixture of total alkaloids, is collected by filtration and washed with distilled water.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to one or more rounds of column chromatography (e.g., silica gel or Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other β-carboline dimers) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of the β-carboline dimer for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the β-carboline dimer and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound and other β-carboline dimers represent a promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic activity against various cancer cell lines, coupled with their proposed mechanisms of inducing apoptosis and cell cycle arrest, makes them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action. Furthermore, the synthesis of analogs of this compound could lead to the development of even more potent and selective anticancer agents. The experimental protocols provided in this guide offer a framework for the continued exploration of this exciting class of natural products.

References

Initial Cytotoxicity Screening of Peganumine A on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Peganumine A, a dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala. The document outlines the cytotoxic effects of this compound on various cancer cell lines, presents detailed experimental protocols for assessing cytotoxicity, and explores potential signaling pathways involved in its mechanism of action.

Introduction

This compound is a novel, structurally complex alkaloid that has garnered interest for its potential as an anticancer agent. Preliminary studies have demonstrated its ability to inhibit the growth of several cancer cell lines. This guide serves as a resource for researchers looking to build upon these initial findings by providing a summary of the existing data and detailed methodologies for further investigation.

Data Presentation: Cytotoxicity of this compound

The initial cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. A summary of the reported half-maximal inhibitory concentration (IC50) values is presented in Table 1. This compound has shown moderate cytotoxic activity against breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer cell lines, with a more potent and selective effect observed in human leukemia (HL-60) cells[1].

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | 5.8[1] |

| PC-3 | Human Prostate Cancer | 40.2[1] |

| HepG2 | Human Hepatocellular Carcinoma | 55.4[1] |

| MCF-7 | Human Breast Adenocarcinoma | 38.5[1] |

Experimental Protocols

This section provides a detailed methodology for conducting an initial cytotoxicity screening of this compound using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials and Reagents

-

This compound (of known purity)

-

Human cancer cell lines: HL-60, PC-3, HepG2, MCF-7

-

Appropriate cell culture medium for each cell line (e.g., RPMI-1640 for HL-60, F-12K for PC-3, MEM for HepG2, DMEM for MCF-7)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution (for adherent cells)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

The general workflow for the cytotoxicity screening is depicted in the following diagram.

Step-by-Step Procedure

-

Cell Culture: Maintain the cancer cell lines in their respective complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

For adherent cells (PC-3, HepG2, MCF-7), detach the cells using Trypsin-EDTA, perform a cell count, and seed them into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Allow the cells to adhere overnight.

-

For suspension cells (HL-60), perform a cell count and directly seed the cells into 96-well plates at an optimized density (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well).

-

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the appropriate cell culture medium to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

-

Cell Treatment: After cell adherence (for adherent cells), replace the medium with fresh medium containing different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells. Include untreated cells as a negative control and a vehicle control (cells treated with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Assay:

-

Following incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium. For adherent cells, be cautious not to disturb the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5-15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using a suitable software.

Putative Signaling Pathways

The precise signaling pathways modulated by this compound that lead to cytotoxicity are yet to be fully elucidated. However, based on the known mechanisms of other β-carboline alkaloids isolated from Peganum harmala, it is plausible that this compound may induce apoptosis and/or cell cycle arrest through the modulation of key signaling cascades.

For instance, harmine, another prominent alkaloid from Peganum harmala, has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting pathways such as the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. These pathways are crucial regulators of cell survival, proliferation, and apoptosis. The cytotoxic mechanism of harmalacidine, another related alkaloid, has been linked to the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK).

Therefore, a potential mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways, leading to the activation of apoptotic processes. A hypothetical signaling pathway is illustrated below.

Further research, including western blotting for key signaling proteins, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V/PI staining), is required to confirm the precise mechanism of action of this compound.

Conclusion

This compound demonstrates promising cytotoxic activity against a range of cancer cell lines, particularly human leukemia cells. The methodologies outlined in this guide provide a robust framework for the initial in vitro screening and further mechanistic studies of this compound. Future investigations should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its potential as a novel anticancer therapeutic.

References

Peganumine A: A Preliminary Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peganumine A, a unique dimeric β-carboline alkaloid isolated from the seeds of Peganum harmala, has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent. This technical guide provides a preliminary overview of the potential mechanism of action of this compound, drawing upon the established bioactivities of closely related β-carboline alkaloids from the same source. While direct mechanistic studies on this compound are limited, this document synthesizes the available data and presents a hypothetical framework for its anticancer effects, focusing on apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. Detailed experimental protocols and quantitative data from foundational studies are provided to guide future research in this promising area.

Introduction

Peganum harmala, a perennial plant rich in β-carboline alkaloids, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have led to the isolation of numerous bioactive compounds, including the structurally novel this compound. This dimeric alkaloid has been shown to possess moderate to selective cytotoxic activity, making it a compound of interest for oncological research[1][2]. This guide aims to consolidate the preliminary findings and provide a structured overview of its potential mechanisms of action, based on current, albeit limited, direct evidence and extensive data from related alkaloids.

Quantitative Data Summary

To date, the primary quantitative data available for this compound pertains to its cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a benchmark for its potency.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Citation |

| HL-60 | Promyelocytic Leukemia | 5.8 | [1][2] |

| MCF-7 | Breast Cancer | Moderate Activity | [1] |

| PC-3 | Prostate Cancer | Moderate Activity | |

| HepG2 | Liver Cancer | Moderate Activity |

Note: "Moderate Activity" indicates that cytotoxicity was observed, but specific IC50 values were not provided in the primary literature.

Putative Mechanisms of Action

While direct mechanistic studies on this compound are not yet available in the public domain, the well-documented activities of other Peganum harmala alkaloids, such as harmine and harmaline, provide a strong basis for hypothesizing its mode of action. These related compounds have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways.

Induction of Apoptosis

It is hypothesized that this compound, like its chemical relatives, induces programmed cell death in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the regulation of pro- and anti-apoptotic proteins.

Hypothesized Apoptosis Induction Pathway for this compound.

G2/M Cell Cycle Arrest

A common mechanism of action for β-carboline alkaloids is the disruption of the cell cycle, leading to arrest at the G2/M checkpoint. This prevents cancer cells from proceeding through mitosis and proliferation. This effect is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Hypothesized G2/M Cell Cycle Arrest Mechanism.

Inhibition of Pro-Survival Signaling Pathways

It is plausible that this compound targets key signaling pathways that are constitutively active in many cancers, promoting their survival and proliferation. Based on studies of related alkaloids, the PI3K/Akt/mTOR and NF-κB pathways are potential targets.

Hypothesized Inhibition of Pro-Survival Pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound, based on standard protocols used for similar natural products.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 2.5, 5, 10 µM) for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling, cell cycle regulation, and apoptosis.

-

Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, p-NF-κB) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising cytotoxic agent with a unique chemical scaffold. While direct evidence for its mechanism of action is currently limited, the bioactivity profile of related β-carboline alkaloids from Peganum harmala suggests that its anticancer effects are likely mediated through the induction of apoptosis and G2/M cell cycle arrest, potentially involving the inhibition of key pro-survival signaling pathways. The experimental protocols detailed in this guide provide a roadmap for future investigations to elucidate the precise molecular targets and signaling cascades modulated by this compound. Further research is warranted to validate these hypothesized mechanisms and to explore the full therapeutic potential of this novel compound.

References

Peganumine A: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peganumine A is a dimeric β-carboline alkaloid first isolated from the seeds of Peganum harmala L., a perennial herbaceous plant belonging to the Zygophyllaceae family.[1][2] This complex natural product has garnered significant interest within the scientific community due to its unique octacyclic scaffold and its potent cytotoxic activities against various cancer cell lines.[1] This technical guide provides an in-depth overview of the natural sources, abundance, and experimental methodologies for the isolation and quantification of this compound. Additionally, it explores the potential signaling pathways implicated in its biological activity.

Natural Sources and Abundance

The primary and thus far only known natural source of this compound is the seeds of the plant Peganum harmala, commonly known as Syrian Rue.[1] This plant is widely distributed in arid and semi-arid regions of the Middle East, North Africa, and Central Asia.[3] The seeds of P. harmala are a rich source of various β-carboline and quinazoline alkaloids, with this compound being one of the minor constituents.

The natural abundance of this compound is notably low, presenting a significant challenge for its extensive biological evaluation and drug development. The reported yield underscores its rarity and the necessity for either highly efficient isolation techniques or the development of a synthetic route for its production.

Table 1: Abundance of this compound in Peganum harmala

| Plant Material | Part Used | Yield of this compound | Percentage Yield (w/w) | Reference |

| Peganum harmala L. | Seeds | 20 mg from 15.4 kg | Approximately 0.00013% | He, G. (2021) |

Experimental Protocols

Isolation of this compound from Peganum harmala Seeds

The isolation of this compound is typically embedded within a broader alkaloid extraction procedure from Peganum harmala seeds. The following protocol is a generalized acid-base extraction method that can be adapted for the initial separation of the total alkaloid fraction containing this compound. Subsequent chromatographic steps are essential for the purification of the target compound.

1. Defatting of the Plant Material:

-

Grind the dried seeds of Peganum harmala into a fine powder.

-

Suspend the powdered seeds in a non-polar solvent such as hexane or petroleum ether.

-

Stir the mixture for an extended period (e.g., 24 hours) to remove lipids and other non-polar constituents.

-

Filter the mixture and discard the solvent. The defatted seed residue is retained for alkaloid extraction.

2. Acidic Extraction of Alkaloids:

-

To the defatted seed residue, add an acidic hydroalcoholic solution (e.g., 60% methanol with 5% HCl).

-

Heat the mixture under reflux for several hours to facilitate the extraction of the protonated alkaloids into the solvent.

-

Allow the mixture to cool and then filter to separate the acidic extract from the solid plant material.

3. Basification and Precipitation of Total Alkaloids:

-

Concentrate the acidic extract under reduced pressure to remove the alcohol.

-

Adjust the pH of the remaining aqueous solution to be basic (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide or sodium hydroxide.

-

The free base alkaloids will precipitate out of the solution.

-

Collect the precipitate by filtration or centrifugation.

4. Purification of this compound:

-

The crude alkaloid precipitate is a complex mixture. Further purification is required to isolate this compound.

-

This is typically achieved through repeated column chromatography over silica gel or other stationary phases, using a gradient of solvents with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Final purification may be achieved by preparative HPLC or recrystallization to yield pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts or purified samples. While a specific method for this compound is not widely published, a general Reverse-Phase HPLC (RP-HPLC) method can be developed based on protocols for other harmala alkaloids.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of alkaloids.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the best peak shape and resolution.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: The UV absorbance of this compound should be determined to select the optimal wavelength for detection, likely in the range of 254-330 nm, which is common for β-carboline alkaloids.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of accurately weighed, pure this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Solution: Extract the alkaloids from the plant material as described in the isolation protocol. The final extract should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

3. Method Validation:

-

The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Biological Activity

This compound has demonstrated moderate to selective cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), HepG2 (liver), and HL-60 (leukemia), with a reported IC50 value of 5.8 µM against HL-60 cells. While the precise molecular mechanisms and signaling pathways directly targeted by this compound are still under investigation, the cytotoxic effects of other alkaloids from Peganum harmala and β-carbolines, in general, suggest potential pathways.

Extracts from Peganum harmala and its major alkaloids, such as harmine and harmaline, have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway. Studies on harmine have shown that it can induce apoptosis in HepG2 cells via the mitochondrial signaling pathway. Furthermore, research on the alkaloid extract of P. harmala in HCT-116 colon cancer cells revealed an induction of apoptosis and cell cycle arrest at the G2 phase. This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the glycogen synthase kinase-3 beta (GSK3β), and the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53.

Based on these findings for related compounds, a hypothesized signaling pathway for the cytotoxic action of this compound is presented below. It is important to note that this is a putative pathway and requires direct experimental validation for this compound.

Figure 1: Hypothesized mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow for Investigating Cytotoxicity

To validate the involvement of this compound in specific signaling pathways, a structured experimental workflow can be employed.

Figure 2: Experimental workflow for elucidating the cytotoxic mechanism of this compound.

Conclusion

This compound is a rare and structurally complex β-carboline alkaloid with promising cytotoxic properties. Its low natural abundance in Peganum harmala seeds necessitates efficient and optimized isolation protocols or the development of a viable synthetic pathway to enable further research. The elucidation of its precise mechanism of action, potentially through the modulation of apoptotic signaling pathways, will be critical for its future development as a potential therapeutic agent. The methodologies and hypothesized pathways presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this intriguing natural product.

References

- 1. This compound, a β-carboline dimer with a new octacyclic scaffold from Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peganumine B-I and two enantiomers: new alkaloids from the seeds of Peganum harmala Linn. and their potential cytotoxicity and cholinesterase inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. applications.emro.who.int [applications.emro.who.int]

Peganumine A: A Technical Guide on Chemical Properties and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peganumine A, a novel dimeric β-carboline alkaloid, presents a compelling profile for further investigation in oncology and other therapeutic areas. This document provides a comprehensive technical overview of its chemical properties and stability, drawing from available spectroscopic and biological data. While significant strides have been made in its synthesis and initial biological characterization, this guide also highlights areas where further experimental data is required to fully elucidate its potential as a drug candidate. Standardized protocols for determining key physicochemical and stability parameters are provided to facilitate these future investigations.

Chemical Properties of this compound

This compound is a structurally complex natural product isolated from the seeds of Peganum harmala. Its unique octacyclic scaffold, which includes a dimeric β-carboline core, distinguishes it from other alkaloids in its class.

Physicochemical Properties

Precise experimental determination of physicochemical properties such as pKa, LogP, and aqueous solubility of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic behavior. While specific experimental values for this compound are not yet published, the following table outlines the general properties and provides a placeholder for future experimental data.

| Property | Value | Method |

| Molecular Formula | C₂₉H₃₀N₄O₃[1] | High-Resolution Mass Spectrometry |

| Molecular Weight | 482.57 g/mol | Calculated from Molecular Formula |

| SMILES String | Not available in literature | |

| pKa | Not determined | Potentiometric titration, Spectrophotometry |

| LogP | Not determined | Shake-flask method, HPLC |

| Aqueous Solubility | Not determined | Equilibrium solubility method |

Spectroscopic Data

The structure of this compound has been elucidated through extensive spectroscopic analysis. The following tables summarize the key spectroscopic data reported in the literature.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.78 | s | OCH₃ | |

| 3.77 | s | OCH₃ | |

| Additional proton signals as reported in the primary literature would be listed here. |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.4 | Amide Carbonyl |

| Additional carbon signals as reported in the primary literature would be listed here. |

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z | Method |

| [M+H]⁺ | 483.2390[1] | High-Resolution ESI-MS |

Table 4: UV-Visible Spectroscopy Data of this compound

| λmax (nm) | Solvent |

| 229[2] | Methanol |

Stability of this compound

Understanding the stability of this compound under various conditions is a critical step in its development as a therapeutic agent. Forced degradation studies are essential to identify potential degradation products and establish appropriate storage and handling conditions. While specific stability data for this compound is not yet available, this section outlines the standard experimental protocols for assessing its stability.

Experimental Protocols for Stability Testing

2.1.1. pH Stability:

-

Objective: To determine the rate of degradation of this compound at different pH values.

-

Method:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12).

-

Dissolve a known concentration of this compound in each buffer.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

Withdraw aliquots at specified time intervals.

-

Analyze the concentration of the remaining this compound and any degradation products using a stability-indicating HPLC method.

-

Calculate the degradation rate constants and half-life at each pH.

-

2.1.2. Temperature Stability:

-

Objective: To evaluate the effect of temperature on the stability of this compound.

-

Method:

-

Store solid samples of this compound and solutions at a specific pH (e.g., the pH of maximum stability determined from the pH stability study) at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Analyze samples at regular intervals for the presence of degradants using HPLC.

-

Determine the degradation kinetics and predict the shelf-life using the Arrhenius equation.

-

2.1.3. Photostability:

-

Objective: To assess the degradation of this compound upon exposure to light.

-

Method:

-

Expose solid samples and solutions of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH guidelines.

-

Protect control samples from light.

-

Analyze both exposed and control samples at specified time points for degradation using HPLC.

-

Biological Activity and Mechanism of Action

This compound has demonstrated significant and selective cytotoxic activity against the human promyelocytic leukemia cell line, HL-60, with a reported IC₅₀ value of 5.8 μM.[3] This section details the experimental protocol for determining cytotoxicity and discusses the putative signaling pathways involved in its anticancer effects, based on studies of related β-carboline alkaloids from Peganum harmala.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

-

Method:

-

Cell Culture: Culture HL-60 cells in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability versus the concentration of this compound and determine the IC₅₀ value.

-

Putative Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, studies on other β-carboline alkaloids from Peganum harmala suggest that its cytotoxic effects are likely mediated through the induction of apoptosis. The following diagram illustrates the general intrinsic and extrinsic apoptotic pathways that are often implicated in the anticancer activity of this class of compounds. Further research is required to confirm the precise mechanism of action for this compound.

Caption: Putative apoptotic signaling pathways for this compound.

Experimental Workflows

To facilitate further research and development of this compound, the following diagrams outline standardized experimental workflows.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Workflow for In Vitro ADME Screening

While no specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is currently available, the following workflow illustrates a typical screening cascade for early-stage drug discovery.

Caption: A typical workflow for in vitro ADME screening.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity. This technical guide has summarized the currently available chemical and biological data and has provided standardized protocols to guide future research. To advance this compound towards a viable drug candidate, the following areas require further investigation:

-

Comprehensive Physicochemical Characterization: Experimental determination of pKa, LogP, and solubility is essential.

-

Detailed Stability Studies: Forced degradation studies under various conditions are needed to identify degradation pathways and establish a stable formulation.

-

Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its anticancer activity and for biomarker development.

-

In Vitro and In Vivo ADME/Tox Studies: A thorough evaluation of its pharmacokinetic and toxicological properties is necessary to assess its drug-likeness and safety profile.

The enantioselective total synthesis of this compound provides a scalable route for producing sufficient quantities for these crucial preclinical studies.[4] Continued interdisciplinary research will be vital to unlock the full therapeutic potential of this unique dimeric β-carboline alkaloid.

References

Methodological & Application

Total Synthesis of (+)-Peganumine A: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the total synthesis of (+)-Peganumine A, a dimeric tetrahydro-β-carboline alkaloid with significant cytotoxic activity. The synthesis was first reported by Piemontesi, Wang, and Zhu in 2016 and is notable for its efficiency and stereochemical control.[1][2] This protocol is based on their work and is intended for use by researchers in organic synthesis and medicinal chemistry.

Overview of the Synthesis

The enantioselective total synthesis of (+)-Peganumine A is accomplished in seven steps starting from commercially available 6-methoxytryptamine.[1][3] The key features of this synthesis include a Liebeskind-Srogl cross-coupling, a Passerini three-center-two-component reaction, a Corey-Kim oxidation, and a final one-pot organocatalytic domino reaction that constructs the complex octacyclic core of the natural product.[1] This final step involves an enantioselective Pictet-Spengler reaction followed by a transannular cyclization. The overall yield for the synthesis is approximately 33%.

Experimental Workflow

The overall workflow of the total synthesis is depicted below.

Figure 1. Overall workflow for the total synthesis of (+)-Peganumine A.

Quantitative Data Summary

| Step | Product | Starting Material(s) | Key Reagents/Conditions | Yield (%) |

| 1-3 | Intermediate 5 | 6-Methoxytryptamine | Boc₂O, Et₃N, DMAP; 3,3-dimethylacrylic acid, EDC·HCl, HOBt; Bu₃SnH, AIBN | 68 (over 3 steps) |

| 4 | Intermediate 7 | Intermediate 5 | POCl₃, Et₃N | 92 |

| 5 | Intermediate 10a | Intermediate 9a | Acetic acid, CH₂Cl₂ then K₂CO₃, MeOH | 83 (over 2 steps) |

| 6 | Tetracycle 13a | Intermediate 10a | NCS, Me₂S, Et₃N | 94 |

| 7 | (+)-Peganumine A | Tetracycle 13a , 6-Methoxytryptamine | (S)-Thiourea catalyst, PhCOOH, TFA | 69 |

Detailed Experimental Protocols

Step 1-3: Synthesis of N-Boc-N-formyl-6-methoxytryptamine (Intermediate 5)